molecular formula C11H11FN4O3 B4926222 2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide

2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide

Cat. No.: B4926222
M. Wt: 266.23 g/mol
InChI Key: YMYJTULDXUCAPK-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group and a pyrrolidinyl hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluorophenyl isothiocyanate and 3-pyrrolidinone.

    Formation of Intermediate: The 4-fluorophenyl isothiocyanate reacts with 3-pyrrolidinone under controlled conditions to form an intermediate compound.

    Hydrazinecarboxamide Formation: The intermediate is then treated with hydrazinecarboxamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the pyrrolidinyl hydrazinecarboxamide moiety modulates the compound’s activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl isothiocyanate
  • 2-arylamino-5-fluoroalkyl-1,3,4-oxadiazoles
  • N-allyl-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(4-methoxyphenyl)urea

Uniqueness

2-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]hydrazinecarboxamide is unique due to its specific combination of a fluorophenyl group and a pyrrolidinyl hydrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O3/c12-6-1-3-7(4-2-6)16-9(17)5-8(10(16)18)14-15-11(13)19/h1-4,8,14H,5H2,(H3,13,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYJTULDXUCAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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